

The Anionic Nature of Naphthol Green B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Naphthol green B

Cat. No.: B12859161

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Anionic Properties of **Naphthol Green B** Dye.

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye belonging to the acid dye group.^[1] Its utility in various scientific applications, particularly in histology and protein analysis, is fundamentally linked to its anionic characteristics. This technical guide provides a comprehensive overview of the anionic properties of **Naphthol Green B**, detailing its chemical nature, interaction with biomolecules, and relevant experimental protocols.

Chemical and Physical Properties of Naphthol Green B

Naphthol Green B is a water-soluble, iron-complex dye.^[2] Its anionic nature is conferred by the presence of three sulfonic acid groups in its molecular structure.^[1] These groups are strong acids and are deprotonated at physiological pH, imparting a significant negative charge to the dye molecule.

A summary of the key physical and chemical properties of **Naphthol Green B** is presented in Table 1.

Property	Value	Reference
Synonyms	Acid Green 1, C.I. 10020	[3]
CAS Number	19381-50-1	[3]
Molecular Formula	C ₃₀ H ₁₅ FeN ₃ Na ₃ O ₁₅ S ₃	[3][4]
Molecular Weight	878.46 g/mol	[3]
Appearance	Dark green to black powder	[3]
Solubility	Very soluble in water and ethanol	[3]
Absorption Maximum (λ _{max})	714 nm in water	[3][5]

Anionic Interactions with Proteins

The foundational mechanism of action for **Naphthol Green B** as a biological stain is its ability to bind to proteins through non-covalent, electrostatic interactions.[2] The negatively charged sulfonic acid groups on the dye molecule are attracted to positively charged amino acid residues, such as lysine and arginine, on the surface of proteins.[1] This electrostatic attraction is the primary driver for its use in staining collagen, which is rich in basic amino acids.[1]

The binding affinity of **Naphthol Green B** to proteins is influenced by the pH of the solution. In acidic environments, the amino groups of proteins are protonated, increasing their positive charge and enhancing the electrostatic interaction with the anionic dye.[6] This pH-dependent binding is a key factor in optimizing staining protocols.

Quantitative Analysis of Protein Binding

The interaction between **Naphthol Green B** and proteins has been quantitatively studied using techniques such as fluorescence spectroscopy. The binding of the dye to bovine serum albumin (BSA) serves as a well-characterized example. The key thermodynamic parameters for this interaction are summarized in Table 2.

Parameter	Value	Significance	Reference
Binding Constant (Ka)	$1.411 \times 10^5 \text{ L}\cdot\text{mol}^{-1}$	Indicates a strong binding affinity between Naphthol Green B and BSA.	[7]
Number of Binding Sites (n)	~1.26	Suggests an approximate 1:1 binding stoichiometry.	[7]
Enthalpy Change (ΔH)	$-5.707 \text{ kJ}\cdot\text{mol}^{-1}$	The negative value indicates that the binding process is exothermic.	[7]
Gibbs Free Energy Change (ΔG)	$-30.25 \text{ kJ}\cdot\text{mol}^{-1}$	The negative value signifies that the binding is a spontaneous process.	[7]
Entropy Change (ΔS)	$79.95 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	The positive value suggests an increase in disorder, likely due to the release of water molecules upon binding.	[7]

Experimental Protocols

Histological Staining of Collagen

Naphthol Green B is frequently used as a counterstain in trichrome staining methods to differentiate collagen from other tissue components.[8]

Objective: To stain collagen green in paraffin-embedded tissue sections.

Materials:

- 5 μm paraffin-embedded tissue sections

- Bouin's fluid (optional, for secondary fixation)
- Weigert's iron hematoxylin
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/Phosphotungstic acid solution
- **Naphthol Green B** solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)
- 1% Acetic acid solution
- Ethanol series (70%, 95%, 100%)
- Xylene
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene (2 changes, 5 minutes each).
 - Rehydrate through descending grades of ethanol (100%, 95%, 70%; 2 minutes each).
 - Rinse in distilled water.
- Nuclear Staining:
 - Stain in Weigert's iron hematoxylin for 10 minutes.
 - Wash in running tap water for 10 minutes.
 - Rinse in distilled water.
- Cytoplasmic and Muscle Staining:
 - Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

- Rinse in distilled water.
- Differentiation and Mordanting:
 - Treat with phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
 - Rinse in distilled water.
- Collagen Staining:
 - Stain in **Naphthol Green B** solution for 10-20 minutes.
 - Rinse in 1% acetic acid solution for 1 minute.
- Dehydration and Mounting:
 - Dehydrate through ascending grades of ethanol (70%, 95%, 100%; 2 minutes each).
 - Clear in xylene (2 changes, 5 minutes each).
 - Mount with a resinous mounting medium.

Characterization of Protein Binding by Fluorescence Quenching

This protocol describes a general method for determining the binding parameters of **Naphthol Green B** to a protein of interest, such as BSA, using fluorescence spectroscopy.

Objective: To quantify the binding affinity of **Naphthol Green B** to a protein.

Materials:

- Fluorescence spectrophotometer
- Protein solution (e.g., 1.0×10^{-3} M BSA in Tris-HCl buffer)
- **Naphthol Green B** stock solution (e.g., 1.0×10^{-3} M in Tris-HCl buffer)
- Tris-HCl buffer (pH 7.4)

- Quartz cuvettes

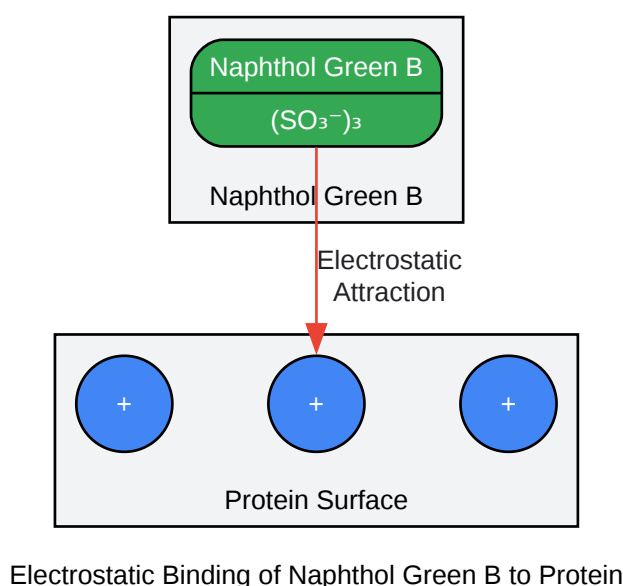
Procedure:

- Instrument Setup:
 - Set the excitation wavelength of the fluorescence spectrophotometer to 280 nm (to excite tryptophan and tyrosine residues in the protein).
 - Set the emission wavelength range from 300 to 450 nm.
- Titration:
 - Pipette a known volume (e.g., 3.0 mL) of the protein solution into a quartz cuvette.
 - Record the initial fluorescence emission spectrum.
 - Successively add small aliquots of the **Naphthol Green B** stock solution to the protein solution in the cuvette.
 - After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum.
- Data Analysis:
 - Correct the fluorescence intensity for the inner filter effect.
 - Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
 - For static quenching, use the Lineweaver-Burk equation or a similar binding model to calculate the binding constant (K_a) and the number of binding sites (n).
 - Perform the titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters (ΔH , ΔG , and ΔS).

Visualizing Anionic Interactions and Experimental Workflows

Electrostatic Interaction of Naphthol Green B with Protein

The following diagram illustrates the fundamental electrostatic interaction between the anionic **Naphthol Green B** dye and a positively charged region of a protein.

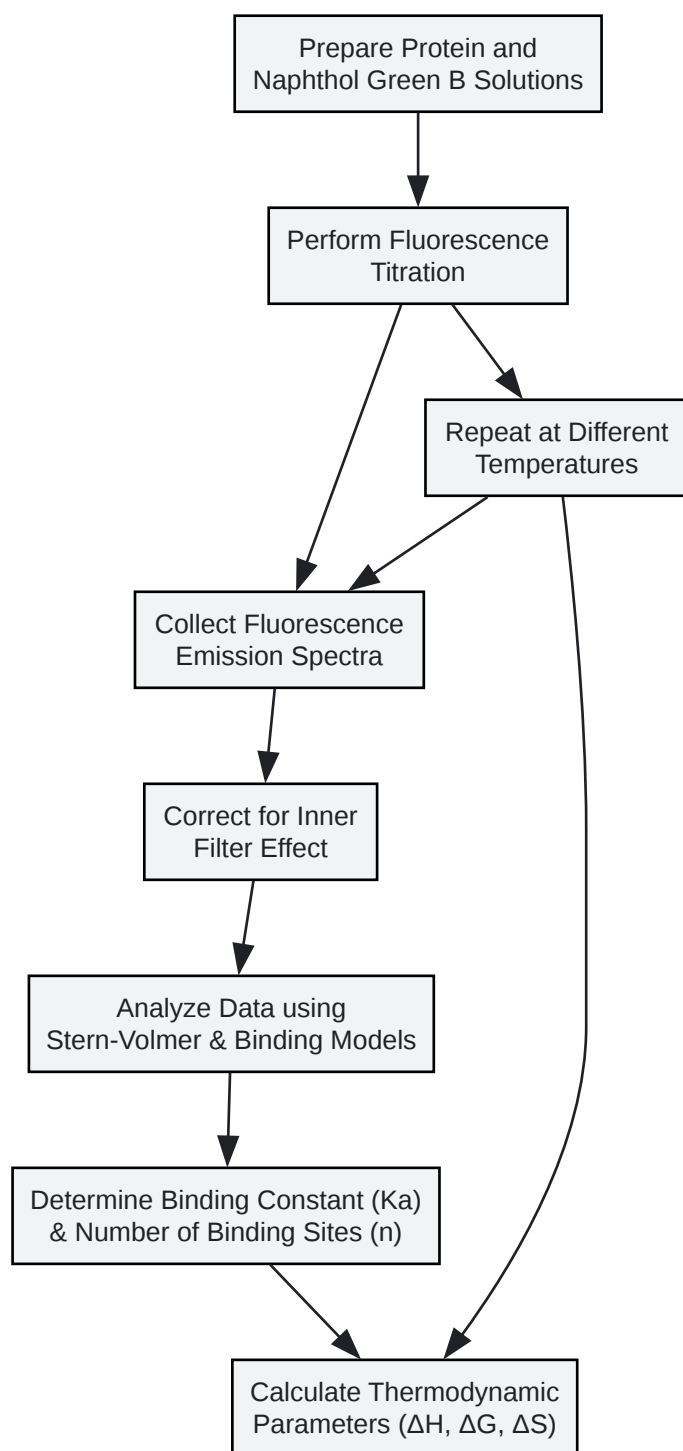


[Click to download full resolution via product page](#)

Caption: Electrostatic attraction between anionic **Naphthol Green B** and a protein.

Experimental Workflow for Characterizing Protein Binding

The logical workflow for determining the binding characteristics of **Naphthol Green B** to a protein using fluorescence quenching is depicted below.



Workflow for Naphthol Green B-Protein Binding Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining **Naphthol Green B**-protein binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]
- 2. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Naphthol Green B | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | CID 154706751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naphthol Green B - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. [Study on the binding reaction features between naphthol green B and bovine serum albumin by fluorescence spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Anionic Nature of Naphthol Green B: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12859161#understanding-the-anionic-properties-of-naphthol-green-b-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com